Superior Anti-Proliferative Fold-Change Against Gallium-Resistant A549 Cells vs. Co-Identified Lead 7919469
In a direct head-to-head comparison from the same study, compound 5476423 exhibited significantly higher potency against gallium-resistant A549 (R-A549) cells compared to the co-identified lead 7919469, when both were benchmarked against gallium acetylacetonate (GaAcAc). This demonstrates superior activity in overcoming acquired gallium resistance [1].
| Evidence Dimension | Fold-increase in anti-proliferative potency against gallium-resistant human lung adenocarcinoma (A549) cells relative to GaAcAc control |
|---|---|
| Target Compound Data | 80-fold increase in potency vs. GaAcAc |
| Comparator Or Baseline | Compound 7919469 achieved a 13-fold increase in potency vs. GaAcAc. Baseline control: GaAcAc. |
| Quantified Difference | 5476423 is approximately 6.2 times more potent than 7919469 in overcoming gallium resistance relative to the GaAcAc baseline (80-fold / 13-fold). |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells. Anti-proliferative assay. |
Why This Matters
For researchers modeling acquired resistance to metal-based anticancer agents, this 6.2x potency advantage over the next-best lead from the same screen is a critical parameter for selecting a chemical probe with the highest dynamic range.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W. J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
